N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
Overview
Description
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is a chemical compound with the molecular formula C11H23NO8S2 and a molecular weight of 361.432 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine typically involves the reaction of tert-butyl N,N-bis(2-hydroxyethyl)carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl groups can be displaced by nucleophiles such as amines or thiols.
Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted amines or thiols.
Deprotection: The major product is the free amine, which can be further functionalized for various applications.
Scientific Research Applications
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is widely used in scientific research, particularly in the fields of:
Organic synthesis: As a versatile intermediate for the synthesis of complex molecules.
Medicinal chemistry: For the development of pharmaceutical compounds with potential therapeutic applications.
Bioconjugation: In the modification of biomolecules for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine involves its reactivity towards nucleophiles. The methanesulfonyl groups act as good leaving groups, facilitating nucleophilic substitution reactions. The Boc protecting group provides stability to the molecule during synthetic transformations and can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-N,N-Bis(2-hydroxyethyl)amine: Lacks the methanesulfonyl groups, making it less reactive in nucleophilic substitution reactions.
N-Boc-N,N-Bis(2-chloroethyl)amine: Contains chloro groups instead of methanesulfonyl groups, which are less reactive and less stable under certain conditions.
Uniqueness
N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine is unique due to its combination of Boc protection and methanesulfonyl leaving groups, providing a balance of stability and reactivity that is advantageous in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO8S2/c1-11(2,3)20-10(13)12(6-8-18-21(4,14)15)7-9-19-22(5,16)17/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVVBCCDFGBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610374 | |
Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401518-11-4 | |
Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.